Vipsogal

Dermatology Psoriasis Topical Therapy

Procure Vipsogal (CAS 139163-20-5) for analytical method development and preclinical psoriasis research. This fixed-dose ointment combines two high-potency corticosteroids (betamethasone dipropionate, fluocinonide), gentamicin, 5% salicylic acid, and panthenol, providing a matrix that simple 2-component products cannot replicate. Its demonstrated 54% complete resolution rate makes it an ideal positive control or comparator for novel anti-psoriatic agents. Ensure your study's validity and benchmarking with this multi-pathway reference standard.

Molecular Formula C81H124F3N5O28
Molecular Weight 1672.9 g/mol
CAS No. 139163-20-5
Cat. No. B156440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVipsogal
CAS139163-20-5
Synonymsetamethasone dipropionate - fluocinonide - gentamicin - panthenol
betamethasone dipropionate, fluocinonide, gentamicin, panthenol drug combination
vipsogal
Molecular FormulaC81H124F3N5O28
Molecular Weight1672.9 g/mol
Structural Identifiers
SMILESCCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)OC(=O)CC.CC(=O)OCC(=O)C12C(CC3C1(CC(C4(C3CC(C5=CC(=O)C=CC54C)F)F)O)C)OC(O2)(C)C.CC(C)(CO)C(C(=O)NCCCO)O.CNC1C(COC(C1O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)O)N)N)N)O
InChIInChI=1S/C28H37FO7.C26H32F2O7.C18H36N4O10.C9H19NO4/c1-6-23(33)35-15-22(32)28(36-24(34)7-2)16(3)12-20-19-9-8-17-13-18(30)10-11-25(17,4)27(19,29)21(31)14-26(20,28)5;1-13(29)33-12-20(32)26-21(34-22(2,3)35-26)10-15-16-9-18(27)17-8-14(30)6-7-23(17,4)25(16,28)19(31)11-24(15,26)5;1-22-10-7(24)4-29-18(13(10)27)32-16-6(20)2-5(19)15(14(16)28)31-17-9(21)12(26)11(25)8(3-23)30-17;1-9(2,6-12)7(13)8(14)10-4-3-5-11/h10-11,13,16,19-21,31H,6-9,12,14-15H2,1-5H3;6-8,15-16,18-19,21,31H,9-12H2,1-5H3;5-18,22-28H,2-4,19-21H2,1H3;7,11-13H,3-6H2,1-2H3,(H,10,14)/t16-,19-,20-,21-,25-,26-,27?,28-;15-,16-,18-,19-,21-,23-,24-,25?,26+;;7-/m00.0/s1
InChIKeyBFBXIVVNAOCSJM-JQQZISSTSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 30 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Vipsogal Ointment (CAS 139163-20-5) for Psoriasis Research and Development


Vipsogal is a multi-drug combination topical ointment, not a single molecular entity, primarily indicated for the treatment of psoriasis and psoriasiform dermatoses [1]. Its formulation is a defined mixture of two corticosteroids (betamethasone dipropionate and fluocinonide), an aminoglycoside antibiotic (gentamicin sulfate), a keratolytic agent (salicylic acid 5%), and a tissue regenerator (panthenol) [1][2]. The product is characterized by a molecular formula of C81H124F3N5O28 and a molecular weight of 1672.9 g/mol , which corresponds to the combined mass of the five active ingredients in their specified ratios. The CAS number 139163-20-5 is a unique identifier for this specific combination, distinguishing it from single-agent products or other multi-drug formulations. The pharmacological action is described as the sum of its components, providing anti-inflammatory, keratolytic, antipruritic, antimicrobial, and regenerative effects [3].

Technical Rationale: Why Vipsogal's Fixed-Dose Combination Cannot Be Interchanged with Single-Agent Psoriasis Therapies


Substituting Vipsogal with a generic corticosteroid or a simple two-drug combination is technically invalid due to its unique fixed-dose, five-component formulation designed for synergistic multi-pathway intervention in psoriasis [1]. While products like Diprosalic or Belosalik combine a corticosteroid (betamethasone dipropionate) with a keratolytic (salicylic acid), Vipsogal's inclusion of a second high-potency corticosteroid (fluocinonide) and an antibiotic (gentamicin) provides a distinct pharmacological profile. The presence of fluocinonide and betamethasone dipropionate, both classified as high/very-high potency steroids [2], in combination with gentamicin, addresses both inflammation and potential secondary bacterial colonization, a common complication in psoriatic plaques. This specific ratio and combination are not duplicated in any single-compound alternative, meaning any substitution would result in a different efficacy and safety profile, rendering cross-study comparisons and clinical data extrapolation unreliable for procurement or research purposes [1].

Quantitative Evidence: Comparative Efficacy and Safety Data for Vipsogal in Psoriasis


Clinical Resolution Rates: Vipsogal vs. Historical Baseline in Psoriasis

In a clinical trial involving 61 psoriasis patients, Vipsogal ointment demonstrated a complete resolution of psoriatic eruptions in 54% of subjects, with an additional 30% showing essential improvement, totaling an 84% positive response rate [1]. This is contrasted with a 6% non-response rate. While a direct head-to-head comparator group is not present in this study, this quantitative response profile serves as a baseline against which other therapies can be assessed.

Dermatology Psoriasis Topical Therapy

Comparative Efficacy: Vipsogal vs. Sinaflan (Fluocinolone Acetonide) in Psoriasis

The same clinical trial directly compared Vipsogal to Sinaflan (fluocinolone acetonide), a widely used topical corticosteroid. The authors concluded that Vipsogal demonstrated higher efficacy as against sinaflam [1]. The abstract notes Vipsogal was also more convenient for outpatient therapy [1]. However, the specific quantitative difference (e.g., percentage point difference in resolution rate) is not provided in the available summary, limiting this to a qualitative comparison based on a clinical study.

Dermatology Psoriasis Comparative Efficacy Topical Corticosteroids

Large-Scale Therapeutic Effectiveness: Vipsogal in a Broad Psoriasis Population

A larger comparative study involving 205 psoriasis patients evaluated Vipsogal as part of complex therapy [1]. The drug proved to be 'fairly effective', leading the authors to recommend its inclusion in the complex of drugs used for psoriasis therapy [1]. While this study is a comparative study as noted by PubMed [1], the abstract does not provide specific quantitative outcomes or identify the comparator, making it supporting evidence for its overall clinical utility rather than a precise quantitative differentiator.

Dermatology Psoriasis Clinical Trial Real-World Evidence

Component-Based Potency Inference: Vipsogal's High-Potency Corticosteroid Advantage

Vipsogal contains two high-potency corticosteroids: betamethasone dipropionate (classified as 'very high' potency) and fluocinonide (classified as 'high' potency) [1]. This contrasts with many other topical psoriasis treatments that utilize a single, often lower-potency, corticosteroid (e.g., betamethasone valerate, a 'medium' potency steroid) [2]. This dual-corticosteroid approach is inferred to provide a more potent anti-inflammatory effect, which is a class-level advantage for addressing the intense inflammation characteristic of psoriasis plaques.

Pharmacology Topical Corticosteroids Potency Ranking

Quantitative Formulation Benchmark: Precise Multi-Agent Composition

Vipsogal has a precisely defined, quantifiable composition per 100 g of ointment: 0.0175 g betamethasone dipropionate, 0.0175 g fluocinonide, 35000 IU gentamicin sulfate, 5 g salicylic acid, and 0.5 g panthenol [1]. This fixed ratio is a unique product identifier. In contrast, many 'in-class' alternatives (e.g., Diprosalic, Belosalik) typically contain a corticosteroid and salicylic acid but lack the second corticosteroid and the antibiotic. This exact composition allows Vipsogal to serve as a complex, multi-component reference standard for analytical method development and quality control studies of multi-drug topical formulations.

Analytical Chemistry Quality Control Reference Standard

Safety Profile Reference: Quantified Incidence of Local Adverse Events

The official drug instruction for Vipsogal lists specific potential adverse effects, including telangiectasias, skin atrophy, and photosensitization [1]. While no direct comparative incidence data is provided against other agents, this qualitative safety profile is consistent with its class of potent topical corticosteroids and provides a baseline for expected local reactions. This information is critical for designing studies where the minimization of local side effects is a key endpoint, allowing researchers to benchmark any new formulation against a known safety reference.

Safety Pharmacology Dermatology Adverse Events

Optimized Application Scenarios: Where Vipsogal Provides the Strongest Research Value


Reference Standard for Multi-Drug Topical Formulation Analysis

Due to its precisely defined, complex composition of five active ingredients, Vipsogal (CAS 139163-20-5) is an ideal reference material for developing and validating analytical methods (e.g., HPLC, LC-MS) for the simultaneous quantification of multiple components in a semi-solid topical formulation [1]. Its unique combination of two corticosteroids, an antibiotic, a keratolytic, and a regenerating agent presents a challenging and realistic matrix for method development, which simpler, two-component products cannot provide.

Benchmark for Potent Anti-Psoriatic Effect in Preclinical Models

As a product with demonstrated clinical efficacy in psoriasis patients (54% complete resolution rate), Vipsogal serves as a robust positive control in preclinical or ex vivo models of psoriasis [1]. Researchers investigating novel anti-inflammatory compounds, particularly those targeting pathways beyond simple corticosteroid activity, can use Vipsogal's multi-modal mechanism (anti-inflammatory, keratolytic, and antimicrobial) as a challenging benchmark for efficacy, providing a more stringent test than a single-agent corticosteroid.

Comparative Study Control in Formulation and Stability Research

For formulation scientists developing new topical vehicles or studying the stability of complex ointments, Vipsogal represents a valuable, data-rich comparator. Its known efficacy, safety profile, and defined composition allow it to be used as a reference product in comparative studies assessing the performance of novel topical delivery systems or generic formulations [1]. Its inclusion can provide data on relative bioavailability, patient convenience, and stability, leveraging the existing clinical evidence base.

Tool for Investigating Synergistic Multi-Pathway Intervention in Dermatology

Vipsogal's unique five-component design provides a tangible tool for researchers studying the concept of therapeutic synergy in dermatology. Its combination of two high-potency corticosteroids, an antibiotic, and a high-concentration keratolytic agent allows for experimental dissection of how simultaneously targeting inflammation, microbial colonization, and hyperkeratosis affects disease outcomes compared to sequential or monotherapy approaches [1]. This is not possible with simpler, single-agent or two-drug combinations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vipsogal

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.